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Get Quote

Executive Summary
MM-102 Trifluoroacetate is a potent, cell-permeable peptidomimetic inhibitor designed to

target the protein-protein interaction (PPI) between MLL1 (Mixed Lineage Leukemia 1, also

known as KMT2A) and WDR5 (WD Repeat Domain 5). By mimicking the conserved Win

(WDR5 interaction) motif of MLL1, MM-102 competitively binds to the arginine-binding pocket

of WDR5.

This disruption destabilizes the MLL1 core complex—comprising MLL1, WDR5, RbBP5, and

Ash2L (the WRAD complex)—thereby abolishing its H3K4 methyltransferase activity. The

downstream consequence is a specific reduction in H3K4me2/3 marks on chromatin, silencing

critical leukemogenic drivers such as HOXA9 and MEIS1, and inducing apoptosis in MLL-

rearranged leukemia cells.

Molecular Mechanism of Action
The Target: MLL1-WDR5 Interface
The MLL1 complex requires the formation of a core structural unit to possess enzymatic

activity.[1] MLL1 itself has low intrinsic methyltransferase activity. It relies on the interaction with
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WDR5 to stabilize the catalytic SET domain.

The Win Motif: MLL1 binds to WDR5 via a conserved sequence known as the "Win" motif

(GSARAEVHLR).

The Pocket: WDR5 possesses a deep, hydrophobic, and negatively charged cavity designed

to accommodate the central Arginine (Arg-3765) residue of the MLL1 Win motif.

MM-102 Interaction Dynamics
MM-102 was developed based on the crystal structure of the MLL1 Win motif peptide.

Mimicry: MM-102 acts as a high-affinity mimetic of the Arg-3765 residue. It inserts into the

central cavity of WDR5.

Binding Kinetics: MM-102 binds WDR5 with a

, effectively outcompeting native MLL1.

Complex Disassembly: By occupying the WDR5 pocket, MM-102 prevents the recruitment of

the WRAD complex to MLL1. Without WDR5, the MLL1 SET domain adopts an inactive

conformation, halting the transfer of methyl groups from SAM (S-adenosylmethionine) to

Histone H3 Lysine 4.

Pathway Visualization
The following diagram illustrates the disruption of the MLL1 complex by MM-102 and the

subsequent downstream effects.
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Figure 1: Mechanism of Action of MM-102 disrupting MLL1-WDR5 interaction and downstream

signaling.
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Pharmacodynamics & Cellular Effects[2]
Epigenetic Reprogramming
The primary pharmacodynamic biomarker for MM-102 activity is the global reduction of

H3K4me3.

Specificity: MM-102 selectively affects MLL1-dependent H3K4 methylation.[2] It does not

significantly inhibit other histone methyltransferases (e.g., DOT1L, EZH2) at therapeutic

concentrations.

Time Course: Reduction in H3K4me3 is typically observable within 24–48 hours of treatment

in sensitive cell lines (e.g., MV4-11).

Gene Expression Modulation
In MLL-rearranged leukemias (e.g., MLL-AF9, MLL-ENL), the fusion proteins constitutively

activate HOXA9 and MEIS1.

HOXA9/MEIS1: These transcription factors are critical for maintaining the stem cell-like state

of leukemic cells.

Effect: MM-102 treatment leads to a transcriptional collapse of these loci, forcing the cells to

exit the cell cycle (G1/S arrest) and undergo differentiation or apoptosis.

Experimental Validation Framework
To validate MM-102 activity, researchers must employ a dual-approach strategy: biochemical

verification of target engagement and cellular verification of functional consequence.

Protocol A: Biochemical Interaction Assay (TR-FRET)
Objective: Quantify the IC50 of MM-102 in disrupting the MLL1-WDR5 interaction.

Methodology:

Reagents:

Biotinylated-MLL1 peptide (Win motif).
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GST-tagged WDR5 protein.

Europium-labeled anti-GST antibody (Donor).

Streptavidin-XL665 (Acceptor).

Workflow:

Incubate GST-WDR5 (5 nM) with Biotin-MLL1 (50 nM) in assay buffer (PBS + 0.1% BSA +

0.05% Tween-20).

Add serial dilutions of MM-102.

Add detection reagents (Eu-Anti-GST and SA-XL665).

Incubate for 1 hour at Room Temperature (RT).

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Signal: High FRET signal indicates intact complex.

Inhibition: Dose-dependent decrease in FRET signal.

Self-Validation:

Z' Factor: Must be > 0.5 for a valid assay.

Control: Unlabeled MLL1 peptide should be used as a positive control for competition.

Protocol B: Cellular Histone Methylation Assay (Western
Blot)
Objective: Confirm reduction of H3K4me3 in MV4-11 cells.

Methodology:

Treatment: Treat MV4-11 cells with MM-102 (e.g., 0, 10, 25, 50 µM) for 4 days.

Histone Extraction (Critical Step):
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Do not use whole cell lysis buffers (RIPA) alone, as histones may not be fully solubilized or

may be degraded.

Acid Extraction Protocol: Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5%

Triton X-100). Centrifuge to pellet nuclei. Resuspend nuclei in 0.2N HCl overnight at 4°C.

Western Blotting:

Load equal amounts of protein (verified by Bradford/BCA).

Primary Antibodies: Anti-H3K4me3 (Target) and Anti-Total H3 (Loading Control).

Secondary Antibodies: HRP-conjugated species-specific IgG.

Self-Validation:

Normalization: Signal must be normalized to Total H3, not Actin/GAPDH, as cytosolic

housekeeping proteins are removed during acid extraction.

Specificity: Probe for H3K27me3 (Polycomb mark) to ensure the effect is specific to H3K4.

Experimental Workflow Diagram
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Figure 2: Workflow for biochemical and cellular validation of MM-102 activity.
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Quantitative Data Profile
The following data summarizes the potency and selectivity profile of MM-102.

Metric Value Context Source

Binding Affinity (

)
< 1 nM

Binding to WDR5 (FP

Assay)
[1]

Biochemical IC50 ~2.4 nM
Inhibition of MLL1-

WDR5 Interaction
[1]

Cellular IC50 (Growth) ~25 µM
MV4-11 (MLL-AF4)

Leukemia Cells
[1]

Cellular IC50 (Growth) > 50 µM
K562 (BCR-ABL)

Control Cells
[1]

Target Gene Effect > 50% reduction
HOXA9/MEIS1 mRNA

at 7 days
[1]

Note on Stability: MM-102 is supplied as a Trifluoroacetate salt. This form enhances water

solubility for biological assays. Stock solutions should be prepared in DMSO (up to 100 mM)

and stored at -20°C. Avoid repeated freeze-thaw cycles to maintain peptidomimetic integrity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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